1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 1126779-27-8) is a triazolone derivative characterized by a but-2-yn-1-yl group at the N1 position, a cyclobutyl group at C3, and a methyl group at C2. This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, which is renowned for its diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties .
Properties
IUPAC Name |
2-but-2-ynyl-5-cyclobutyl-4-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-4-8-14-11(15)13(2)10(12-14)9-6-5-7-9/h9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZOZQMHJYIUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C2CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.
Attachment of the But-2-yn-1-yl Group: The but-2-yn-1-yl group is added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the alkyne group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while reduction can produce dihydrotriazoles.
Scientific Research Applications
1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of triazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations :
- Alkynyl vs.
- Cyclobutyl vs. Cyclopropyl : The cyclobutyl group at C3 introduces greater steric bulk and conformational rigidity than cyclopropyl analogs, which could affect receptor binding .
- Methyl at C4: The methyl group at C4 is a common feature in triazolones, contributing to weak acidity (pKa ~8–12 in non-aqueous media) due to the triazolone ring’s NH proton .
Physicochemical and Spectroscopic Properties
pKa and Solubility
Triazolone derivatives exhibit weak acidity, with pKa values typically determined via potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, acetonitrile). For example:
- 3-alkyl-4-(4-hydroxybenzylidenamino) analogs show pKa values ranging from 8.7 to 10.2 in tert-butyl alcohol .
- The target compound’s cyclobutyl and butynyl groups may lower its pKa compared to morpholine-substituted derivatives due to electron-withdrawing effects .
Spectroscopic Characterization
- NMR : GIAO (gauge-independent atomic orbital) calculations for triazolones reveal close alignment between theoretical and experimental ¹H/¹³C chemical shifts. For instance, 4-methylthio-substituted analogs exhibit downfield shifts for aromatic protons (δ 7.2–8.1 ppm) .
- IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) are consistent across triazolones, with minor shifts due to substituent electronic effects .
Table 2: Activity Comparison of Selected Triazolones
Implications for the Target Compound :
- The cyclobutyl group’s steric profile could enhance selectivity in anticancer or antimicrobial applications compared to smaller substituents .
Biological Activity
The compound 1-(but-2-yn-1-yl)-3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring that is known for its role in various biological mechanisms. The presence of the butynyl and cyclobutyl groups contributes to its unique pharmacological properties.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, a study conducted on various triazole compounds demonstrated that modifications to the triazole ring can enhance their efficacy against a range of bacterial and fungal pathogens. Specifically, compounds with substituents like cyclobutyl have shown improved activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazoles have also been investigated for their potential anticancer effects. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, the compound's structural features may facilitate interactions with specific protein targets involved in cancer signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various microbial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell membrane integrity.
Case Study 2: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed an IC50 value of approximately 30 µM, indicating potent anticancer activity. The compound was shown to induce apoptosis through caspase activation pathways, which are critical in programmed cell death .
Research Findings
Recent research has focused on the synthesis and modification of triazole derivatives to enhance their biological activities. For instance:
- Synthesis Modifications : Variations in substituents on the triazole ring have been systematically studied to optimize their biological profiles.
- Mechanistic Studies : Investigations into how these compounds interact with biological targets have revealed insights into their mode of action, particularly in inhibiting enzymes related to cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
